Molecular Property Differentiation: 5-Methyl Target Compound vs. Des-Methyl Analog (CAS 167484-18-6)
The 5-methyl substituent on the indoline ring differentiates the target compound from its closest commercially available analog, Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 167484-18-6, the des-methyl analog). The target compound carries an additional methyl group at the indoline 5-position, resulting in a molecular formula of C21H24N2O2 (MW 336.43 g/mol) compared to C20H22N2O2 (MW 322.41 g/mol) for the des-methyl analog [1]. The target compound's computed XLogP3 is 4, with one hydrogen bond donor and three hydrogen bond acceptors [2]. The 5-methyl group increases both steric bulk and lipophilicity at the indoline ring, which can affect binding pocket complementarity, metabolic stability, and physicochemical handling properties during synthesis and formulation. The des-methyl analog (CAS 167484-18-6) is commercially available at >98.0% purity (GC) from TCI with a melting point of 123.0–127.0 °C .
| Evidence Dimension | Molecular weight, molecular formula, and computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | C21H24N2O2; MW = 336.43 g/mol; XLogP3 = 4; HBD = 1; HBA = 3 |
| Comparator Or Baseline | Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 167484-18-6): C20H22N2O2; MW = 322.41 g/mol; 5-position is unsubstituted (hydrogen) |
| Quantified Difference | ΔMW = +14.02 Da (one CH2 unit); estimated ΔLogP ≈ +0.5 (methyl effect on indoline ring); the target compound is more lipophilic and sterically encumbered at the indoline 5-position |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm) and CAS Common Chemistry; comparator properties from TCI certificate of analysis and ChemSpider |
Why This Matters
The 5-methyl group alters lipophilicity and steric profile, directly impacting solubility, membrane permeability, and target binding—parameters that cannot be replicated by the des-methyl analog in SAR studies.
- [1] CAS Common Chemistry. Phenylmethyl 1,2-dihydro-5-methylspiro[3H-indole-3,4′-piperidine]-1′-carboxylate. CAS RN: 1160247-23-3. Molecular Formula: C21H24N2O2, Molecular Mass: 336.43. Retrieved from https://commonchemistry.cas.org/detail?cas_rn=1160247-23-3 View Source
- [2] PubChem. Benzyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate. CID 49760875. Computed Properties: XLogP3-AA = 4, HBD Count = 1, HBA Count = 3, Rotatable Bond Count = 3. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/49760875 View Source
